1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one
Overview
Description
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Mechanism of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Biochemical Analysis
Biochemical Properties
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to altered metabolic pathways and biochemical outcomes .
Cellular Effects
The effects of 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the PI3K/Akt signaling pathway, which is vital for cell proliferation, survival, and metabolism. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular growth and death .
Molecular Mechanism
At the molecular level, 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, the compound may interact with DNA, leading to alterations in transcriptional activity .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity .
Transport and Distribution
The transport and distribution of 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via organic cation transporters and distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction proceeds rapidly and yields the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave irradiation can be adapted for larger-scale reactions, ensuring high yields and purity of the final product. Additionally, solid support catalysts such as aluminum oxide or titanium tetrachloride can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents such as bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced forms of the imidazo[1,2-a]pyridine ring.
Substitution: Halogenated derivatives of the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as fluorescent probes for metal ion detection
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares a similar imidazo[1,2-a]pyridine core but differs in the position of the methyl group.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A halogenated derivative with enhanced antimicrobial activity.
Uniqueness
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-10-11-9(8(2)13)6-12(10)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDNDVDPLAOFFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538994-41-0 | |
Record name | 1-{6-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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